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Compound of Interest

Compound Name: Spiro[3.5]nonan-1-OL

Cat. No.: B1444146 Get Quote

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their

inherent three-dimensional nature, which offers a distinct advantage over flat, aromatic

systems. The rigid conformation of spirocycles can lead to improved potency and selectivity for

biological targets, as well as enhanced physicochemical properties such as solubility and

metabolic stability. Spiro[3.5]nonan-1-ol and its derivatives represent a valuable class of

building blocks for the synthesis of novel therapeutic agents. The spiro[3.5]nonane core,

consisting of a cyclobutane ring fused to a cyclohexane ring, provides a unique spatial

arrangement of substituents, allowing for the exploration of new chemical space in drug

discovery.

This document provides detailed application notes and protocols based on the use of a

spiro[3.5]nonane scaffold in the development of potent and selective G protein-coupled

receptor (GPCR) agonists. Specifically, it focuses on the design, synthesis, and biological

evaluation of novel 7-azaspiro[3.5]nonane derivatives as agonists for GPR119, a promising

target for the treatment of type 2 diabetes.

Application: Development of GPR119 Agonists
The GPR119 signaling pathway is a key regulator of glucose homeostasis. Agonism of

GPR119 stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent

insulinotropic polypeptide (GIP), leading to enhanced insulin secretion and improved glucose
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control. The development of small molecule GPR119 agonists is therefore a promising

therapeutic strategy for type 2 diabetes.

A series of novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as

potent GPR119 agonists.[1] The core scaffold provides a rigid framework for the precise

positioning of pharmacophoric elements necessary for receptor activation. Optimization of

substituents on the spirocyclic core led to the identification of compounds with high potency

and favorable pharmacokinetic profiles.

Quantitative Data Summary
The following table summarizes the in vitro potency of key 7-azaspiro[3.5]nonane derivatives

as GPR119 agonists. The EC50 value represents the concentration of the compound that

elicits a half-maximal response in a cell-based assay measuring GPR119 activation.
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Compound ID R² Group R³ Group
GPR119 EC50 (nM)
[1]

54a Pyrimidin-2-yl

4-

Methanesulfonylpheny

l

15

54b 5-Chloropyridin-2-yl

4-

Methanesulfonylpheny

l

23

54c

5-

(Trifluoromethyl)pyridi

n-2-yl

4-

Methanesulfonylpheny

l

8

54d Pyrimidin-2-yl

4-

(Methylsulfonyl)pyridin

-2-yl

12

54e 5-Chloropyridin-2-yl

4-

(Methylsulfonyl)pyridin

-2-yl

18

54f

5-

(Trifluoromethyl)pyridi

n-2-yl

4-

(Methylsulfonyl)pyridin

-2-yl

5

54g Pyrimidin-2-yl

4-(1-

(Methylsulfonyl)cyclop

ropyl)phenyl

3

Experimental Protocols
General Synthesis of 7-Azaspiro[3.5]nonane GPR119
Agonists
The synthesis of the 7-azaspiro[3.5]nonane GPR119 agonists involves a multi-step sequence

starting from a suitable spirocyclic precursor. The following is a representative protocol for the

synthesis of the advanced intermediate and the final compounds.
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Protocol 1: Synthesis of the 7-Azaspiro[3.5]nonane Core

A detailed multi-step synthesis is required to generate the core spirocyclic amine. A key

intermediate, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, can be synthesized and

subsequently elaborated.

Protocol 2: Synthesis of Final GPR119 Agonists (e.g., Compound 54g)[1]

Step 1: Reductive Amination. To a solution of tert-butyl 7-(4-(1-

(methylsulfonyl)cyclopropyl)phenyl)-2-azaspiro[3.5]nonane-2-carboxylate (1.0 eq) in

dichloromethane (DCM, 10 mL) is added trifluoroacetic acid (TFA, 5.0 eq) at 0 °C. The

reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under

reduced pressure to yield the crude amine salt.

Step 2: N-Arylation. To a solution of the crude amine salt from Step 1 (1.0 eq) and 2-

chloropyrimidine (1.2 eq) in dimethyl sulfoxide (DMSO, 5 mL) is added N,N-

diisopropylethylamine (DIPEA, 3.0 eq). The reaction mixture is heated at 120 °C for 12

hours.

Step 3: Purification. After cooling to room temperature, the reaction mixture is diluted with

water and extracted with ethyl acetate. The combined organic layers are washed with brine,

dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude

product is purified by column chromatography on silica gel to afford the final compound 54g.

Biological Evaluation Protocol: In Vitro GPR119 Activity
Assay[1]

Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in Dulbecco's

Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL

penicillin, and 100 µg/mL streptomycin.

Assay Procedure:

Cells are seeded into 384-well plates and incubated overnight.

The culture medium is replaced with assay buffer containing a fluorescent calcium

indicator.
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Test compounds are serially diluted in assay buffer and added to the cells.

The plates are incubated for a specified period to allow for receptor activation and

subsequent calcium mobilization.

Fluorescence is measured using a plate reader to determine the intracellular calcium

concentration.

Data Analysis: The EC50 values are calculated by fitting the concentration-response data to

a four-parameter logistic equation using appropriate software.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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